molecular formula C7H5BrFNO2 B13704416 5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde

5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde

Cat. No.: B13704416
M. Wt: 234.02 g/mol
InChI Key: OYTDLTRSQXCWCV-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to an isonicotinaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-2-methoxyisonicotinaldehyde, followed by purification steps to isolate the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-2-methoxyisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups on the isonicotinaldehyde core makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

5-bromo-3-fluoro-2-methoxypyridine-4-carbaldehyde

InChI

InChI=1S/C7H5BrFNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3

InChI Key

OYTDLTRSQXCWCV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1F)C=O)Br

Origin of Product

United States

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